
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene, also known by its IUPAC name, is a chemical compound with the molecular formula C13H19BrO. Its molecular weight is approximately 271.2 g/mol. This compound features a benzene ring substituted with a bromoethyl group and a butoxyethyl group at different positions. The structure is as follows:
Structure: C6H4BrCH2CH2OCH2CH2CH3
準備方法
Synthetic Routes: Several synthetic routes can yield 1-(2-bromo-1-butoxyethyl)-2-methylbenzene One common method involves the bromination of 1-(2-hydroxyethyl)-2-methylbenzene (also known as o-cresol) using bromine or a brominating agent
Reaction Conditions: The bromination typically occurs under acidic conditions, with a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction temperature and solvent choice play crucial roles in achieving high yields.
Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities can synthesize this compound using the methods described above.
化学反応の分析
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromoethyl group is replaced by other nucleophiles (e.g., hydroxide, alkoxides, amines).
Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the alkyl groups can lead to carboxylic acids or ketones.
Bromination: Bromine (Br) or N-bromosuccinimide (NBS) in an acidic medium.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example:
- Bromination yields this compound.
- Reduction produces the corresponding alcohol.
- Oxidation can lead to carboxylic acids or ketones.
科学的研究の応用
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Pharmaceutical Research: It may serve as a precursor for drug development.
Materials Science: For functionalized polymers or surface modification.
作用機序
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it might interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- In materials science, it could modify surface properties or enhance material performance.
類似化合物との比較
While 1-(2-Bromo-1-butoxyethyl)-2-methylbenzene is unique due to its specific substitution pattern, similar compounds include:
- 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene (CAS: 1250020-80-4) .
- Other alkyl-substituted benzene derivatives.
特性
分子式 |
C13H19BrO |
|---|---|
分子量 |
271.19 g/mol |
IUPAC名 |
1-(2-bromo-1-butoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-4-9-15-13(10-14)12-8-6-5-7-11(12)2/h5-8,13H,3-4,9-10H2,1-2H3 |
InChIキー |
FDVPFABCHYGLQU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(CBr)C1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


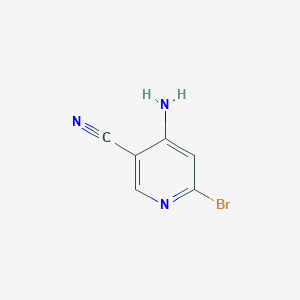

![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
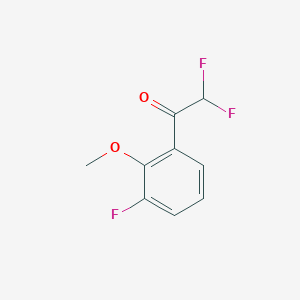
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
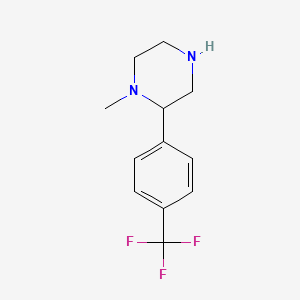


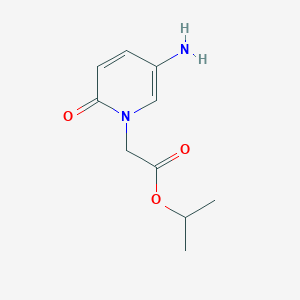
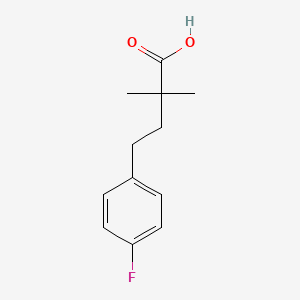
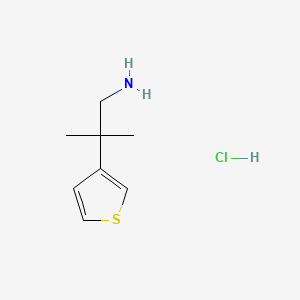

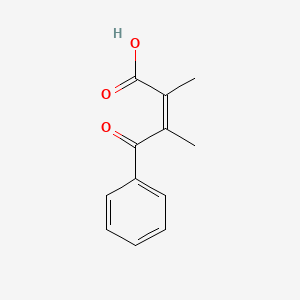
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
